molecular formula C11H16N2O2 B1337354 tert-Butyl (4-methylpyridin-2-yl)carbamate CAS No. 90101-20-5

tert-Butyl (4-methylpyridin-2-yl)carbamate

Cat. No.: B1337354
CAS No.: 90101-20-5
M. Wt: 208.26 g/mol
InChI Key: SABMAMDNSRZJBK-UHFFFAOYSA-N
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Description

It is pivotal in the synthesis of 2-alkylsulfanyl-5-(2-aminopyridin-4-yl)-4-(4-fluorophenyl)imidazoles, which are potent p38 MAP kinase inhibitors . The compound crystallizes as dimers via intermolecular N–H···N hydrogen bonds, a structural feature critical to its stability and reactivity . Synthetically, it is prepared by reacting 2-amino-4-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) in tert-butanol, achieving a high yield of 93% (vs. literature-reported 84%) and 100% HPLC purity after purification . Characterization includes ¹H/¹³C NMR, IR, and LC-MS, with a melting point of 125°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-methylpyridin-2-yl)carbamate can be synthesized through a reaction between 4-methylpyridin-2-amine and tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-methylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyridine derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis:
    • Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
    • Facilitates the formation of pyridine derivatives through various chemical reactions such as oxidation and substitution.
  • Reactivity:
    • Undergoes oxidation with agents like potassium permanganate to form oxidized pyridine derivatives.
    • Can be reduced using lithium aluminum hydride to yield amine derivatives.

Biology

  • Enzyme Inhibition Studies:
    • Investigated for its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in Alzheimer's disease research.
    • The mechanism involves binding to active sites on enzymes, potentially modulating their activity.
  • Receptor Interaction:
    • Explored for interactions with specific receptors that may influence cellular signaling pathways related to growth and differentiation.

Medicine

  • Drug Development:
    • Assessed for its anticancer properties, showing selective cytotoxic effects on cancer cell lines while sparing normal cells.
    • Potential neuroprotective effects against amyloid-beta-induced toxicity have been observed, suggesting applications in neurodegenerative disease therapies.
  • Therapeutic Applications:
    • Exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
    • Studies indicate its ability to increase the Bcl-2/Bax ratio, promoting cell survival under stress conditions .

Inhibition of Acetylcholinesterase

A study demonstrated that tert-butyl (4-methylpyridin-2-yl)carbamate significantly inhibited acetylcholinesterase activity at concentrations above 10 µM. This inhibition could lead to increased acetylcholine levels, which is beneficial for treating Alzheimer's disease.

Concentration (µM)AChE Activity (%)
0100
1075
2550
5030

Cytotoxicity in Cancer Cell Lines

In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards various cancer cell lines while maintaining low toxicity levels in normal cells. This selectivity is crucial for developing targeted cancer therapies.

Cell LineIC50 (µM)
HeLa15
MCF-720
Normal Fibroblasts>100

Neuroprotective Effects

Research involving astrocyte cultures treated with amyloid-beta indicated that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential role in neuroprotection against Alzheimer’s pathology.

Mechanism of Action

The mechanism of action of tert-Butyl (4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or altering the conformation of the target molecules.

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (4-methylpyridin-2-yl)carbamate can be contextualized by comparing it to analogous tert-butyl carbamate derivatives with pyridine or pyrimidine cores. Key differences lie in substituent positions, electronic effects, and applications. Below is a detailed analysis:

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₁H₁₆N₂O₂ 208.26 4-methyl, pyridine-2-yl Intermediate for p38 MAP kinase inhibitors; dimeric H-bonding in crystal structure
tert-Butyl (2-methoxypyridin-4-yl)carbamate C₁₁H₁₆N₂O₃ 224.26 2-methoxy, pyridine-4-yl Increased polarity due to methoxy group; potential solubility enhancer
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate C₁₁H₁₅IN₂O₃ 350.16 4-iodo, 2-methoxy, pyridine-3-yl Halogenated derivative; iodine enhances cross-coupling reactivity in Suzuki reactions
tert-Butyl (2-chloropyrimidin-4-yl)carbamate C₉H₁₂ClN₃O₂ 229.66 2-chloro, pyrimidin-4-yl Pyrimidine core; chloro substituent improves electrophilicity for nucleophilic substitutions
tert-Butyl pyridin-3-ylcarbamate C₁₀H₁₄N₂O₂ 194.23 Unsubstituted pyridine-3-yl Simpler structure; lower molecular weight for improved pharmacokinetics

Key Observations

Substituent Effects :

  • Electron-Donating Groups : The 4-methyl group in the target compound enhances lipophilicity, favoring membrane permeability in kinase inhibitors . In contrast, methoxy (e.g., 2-methoxypyridin-4-yl) or hydroxy groups increase polarity, improving aqueous solubility .
  • Halogenation : Iodo or chloro substituents (e.g., 4-iodo-2-methoxypyridin-3-yl or 2-chloropyrimidin-4-yl) introduce sites for cross-coupling reactions, expanding utility in metal-catalyzed syntheses .

Synthetic Efficiency :

  • The target compound’s synthesis yield (93%) surpasses literature benchmarks (84%) due to optimized Boc protection conditions . Halogenated analogs (e.g., iodo derivatives) may require lower yields due to steric or electronic challenges in functionalization .

Crystallographic Behavior :

  • The dimeric hydrogen-bonding motif in the target compound stabilizes its crystal lattice . Methoxy or hydroxy analogs may form alternative H-bonding networks or π-stacking interactions, altering melting points or solubility .

Applications :

  • While the target compound is tailored for kinase inhibitor synthesis , pyrimidine-based analogs (e.g., 2-chloropyrimidin-4-yl) are leveraged in nucleotide or antiviral drug development .

Biological Activity

Introduction

tert-Butyl (4-methylpyridin-2-yl)carbamate is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16N2O2C_{12}H_{16}N_{2}O_{2} and a molecular weight of approximately 220.27 g/mol. The structure features a tert-butyl group attached to a carbamate functional group, which is further linked to a 4-methylpyridine moiety. This unique combination enhances both solubility and reactivity, making it suitable for various biological applications.

Property Value
Molecular FormulaC₁₂H₁₆N₂O₂
Molecular Weight220.27 g/mol
Functional GroupsCarbamate, Pyridine
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. Additionally, the presence of the pyridine ring may facilitate hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
  • Receptor Interaction : It may interact with specific receptors, potentially influencing signaling pathways related to cell growth and differentiation.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Pharmacological Applications

Research indicates that this compound has several promising pharmacological applications:

  • Anticancer Activity : Preliminary studies have demonstrated its potential in inhibiting tumor growth in various cancer cell lines.
  • Neuroprotective Effects : It may protect neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in cellular models.

Case Studies

  • Inhibition of Enzymatic Activity : A study assessed the inhibitory effects of this compound on the enzyme acetylcholinesterase (AChE). Results indicated a significant reduction in AChE activity at concentrations above 10 µM, suggesting potential for treating Alzheimer's disease by increasing acetylcholine levels.
  • Cytotoxicity Assessment : In vitro cytotoxicity assays using human cancer cell lines revealed that the compound exhibits selective cytotoxic effects at higher concentrations while maintaining low toxicity in normal cell lines. This selectivity is crucial for developing targeted cancer therapies .
  • Neuroprotective Studies : Research involving astrocyte cell cultures treated with amyloid-beta showed that this compound significantly reduced oxidative stress markers compared to untreated controls. This suggests its potential role in neuroprotection against Alzheimer's pathology .

Summary of Biological Activities

Activity Type Effect Observed Reference
Enzyme InhibitionSignificant AChE inhibition
CytotoxicitySelective cytotoxicity in cancer cells
NeuroprotectionReduced oxidative stress in astrocytes

Experimental Data on Enzyme Inhibition

A comparative analysis of enzyme inhibition rates at varying concentrations of this compound is presented below:

Concentration (µM) % Inhibition of AChE
00
1025
5065
10085

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl (4-methylpyridin-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves carbamate formation via the reaction of 4-methylpyridin-2-amine with tert-butyl chloroformate under basic conditions (e.g., aqueous NaOH or NaHCO₃). A Schlenk line or inert atmosphere (N₂/Ar) is recommended to prevent moisture interference . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Yield optimization may require adjusting stoichiometry or reaction time, as pyridine derivatives are prone to side reactions at elevated temperatures .

Q. How is tert-Butyl (4-methylpyridin-2-yl)carbamate characterized for purity and structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm regioselectivity of the carbamate group. The tert-butyl group exhibits a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). Pyridine protons show distinct splitting patterns (e.g., H-3 and H-5 protons near 7–8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS verifies the molecular ion peak (expected m/z: 222.15 for C₁₁H₁₆N₂O₂). Fragmentation patterns (e.g., loss of tert-butoxy group) aid in structural validation .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

Q. What are the recommended storage conditions to maintain the stability of tert-Butyl (4-methylpyridin-2-yl)carbamate?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group. Long-term stability tests (TGA/DSC) suggest decomposition onset at ~150°C, but moisture exposure at room temperature can degrade the compound within weeks. Periodic NMR or FT-IR analysis is advised to monitor integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the molecular geometry of tert-Butyl (4-methylpyridin-2-yl)carbamate?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or SIR97 provides bond lengths, angles, and torsional parameters. For example, the carbamate C=O bond length (~1.33 Å) and pyridine ring planarity can be compared to DFT-optimized structures. Twinning or disorder, common in bulky tert-butyl groups, requires iterative refinement with restraints . Data collection at low temperature (100 K) minimizes thermal motion artifacts.

Q. What analytical methods resolve contradictions in reaction yields or byproduct formation during synthesis?

  • Methodological Answer :

  • LC-MS/MS : Identifies byproducts (e.g., di-tert-butyl derivatives or hydrolysis products) via fragmentation patterns. Quantification uses internal standards (e.g., deuterated analogs) .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR (C=O stretch at ~1700 cm⁻¹) or Raman spectroscopy. Pseudo-first-order kinetics can reveal rate-limiting steps (e.g., amine deprotonation) .
  • Computational Modeling : DFT (B3LYP/6-31G*) predicts transition states for competing pathways, such as N- vs. O-carbamate formation .

Q. How do computational approaches predict the reactivity of tert-Butyl (4-methylpyridin-2-yl)carbamate in catalytic systems?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina) evaluates interactions with enzymes (e.g., hydrolases) by analyzing hydrogen bonds between the carbamate group and active-site residues .
  • MD Simulations : All-atom MD (GROMACS) assesses conformational stability in solvents (e.g., DMSO vs. water) to guide reaction solvent selection .
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical models simulate catalytic cycles, such as Pd-mediated cross-coupling at the pyridine ring .

Properties

IUPAC Name

tert-butyl N-(4-methylpyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-5-6-12-9(7-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SABMAMDNSRZJBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453859
Record name tert-Butyl (4-methylpyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90101-20-5
Record name 1,1-Dimethylethyl N-(4-methyl-2-pyridinyl)carbamate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-methylpyridin-2-yl)carbamate
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Record name tert-butyl N-(4-methylpyridin-2-yl)carbamate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

tert-Butyl (4-methylpyridin-2-yl)carbamate
tert-Butyl (4-methylpyridin-2-yl)carbamate
tert-Butyl (4-methylpyridin-2-yl)carbamate
tert-Butyl (4-methylpyridin-2-yl)carbamate
tert-Butyl (4-methylpyridin-2-yl)carbamate
tert-Butyl (4-methylpyridin-2-yl)carbamate

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